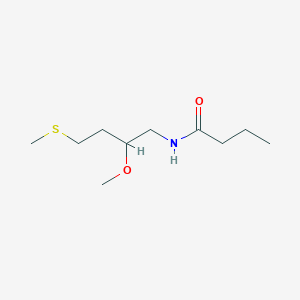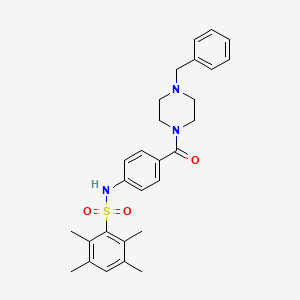![molecular formula C11H14N2O B2367722 2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine CAS No. 2201390-13-6](/img/structure/B2367722.png)
2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Cyclopent-3-en-1-yl)methoxy]-3-methylpyrazine is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.246. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Methoxypyrazines in Wine
- Methoxypyrazine Biosynthesis Affected by Viticultural Factors : Research by (Dunlevy et al., 2013) indicates that methoxypyrazines, responsible for herbaceous/vegetal attributes in wines, are influenced by light exposure and crop levels in Cabernet Sauvignon. Light exposure reduces the expression of a key gene and precursor concentration, thereby affecting the final methoxypyrazine concentration.
- Role of VvOMT3 in Methoxypyrazine-Derived Flavour : The study by (Dunlevy et al., 2013) identifies a specific methyltransferase gene (VvOMT3) crucial for methoxypyrazine synthesis in grapes, impacting the herbaceous/green/vegetal sensory attributes in wines like Cabernet Sauvignon.
Methoxypyrazines in Vegetables
- Presence in Raw Vegetables : Murray and Whitfield (1975) found that 3-alkyl-2-methoxypyrazines, including variants like 3-isopropyl- and 3-isobutyl-2-methoxypyrazine, are present in various raw vegetables, contributing to their aroma profile (Murray & Whitfield, 1975).
Molecular Studies and Synthetic Approaches
- Structural/Functional Relationship of O-Methyltransferases : Vallarino et al. (2011) explored the structural and functional aspects of grapevine genes (VvOMT1 and VvOMT2) involved in the biosynthesis of methoxypyrazines, key contributors to herbaceous flavors in red wines (Vallarino et al., 2011).
- Synthesis of Asymmetrically Substituted Methoxypyrazines : Candelon et al. (2010) described a synthetic route to asymmetrically substituted methoxypyrazine derivatives, which are important in wine flavors and biologically active substances (Candelon et al., 2010).
Eigenschaften
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)-3-methylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-11(13-7-6-12-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWPYTIIWMEHBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CC=CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2367640.png)

![2-(2-Fluorophenyl)-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide](/img/structure/B2367644.png)
![[(3r,6r)-6-Methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B2367645.png)

![4-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2367649.png)



![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367658.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-[2-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2367660.png)
